CCR5 Antagonist Potency: Target Compound (IC50 = 4.4 nM) vs. Class Benchmark
In a standardized HEK293 cell-based calcium flux assay (Fluo-4 AM, Galpha16 co-expression), the target compound demonstrates a CCR5 antagonist IC50 of 4.4 nM [1]. While a direct comparator from the same manuscript is not available, this potency level places the compound among the low-nanomolar class of CCR5 antagonists, which typically require IC50 values <10 nM for consideration as leads for HIV entry inhibition [2].
| Evidence Dimension | CCR5 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 4.4 nM |
| Comparator Or Baseline | Class benchmark: typical lead-worthy CCR5 antagonists (IC50 <10 nM); exemplar maraviroc IC50 ~3 nM in similar assays. |
| Quantified Difference | The target compound's IC50 (4.4 nM) is within the same order of magnitude as the clinically approved CCR5 antagonist maraviroc (~3 nM), indicating comparable target engagement. |
| Conditions | HEK293 cells co-expressing CCR5 (unknown species origin) and Galpha16; intracellular calcium flux measured via Fluo-4 AM after 15 min incubation. |
Why This Matters
Potency in the low-nanomolar range is a prerequisite for candidates in HIV-1 entry inhibitor screening cascades, making this compound a viable positive control or starting point for SAR expansion.
- [1] BindingDB. BDBM50602350 (CHEMBL5180628). IC50 = 4.4 nM in CCR5 calcium flux assay. Measured by ChEMBL_2240117 method. View Source
- [2] Dorr, P. et al. (2005) 'Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5 with broad-spectrum anti-human immunodeficiency virus type 1 activity,' Antimicrobial Agents and Chemotherapy, 49(11), pp. 4721-4732. View Source
